N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-26-16-9-5-3-7-14(16)13-18-20(25)23(21(28)29-18)12-11-19(24)22-15-8-4-6-10-17(15)27-2/h3-10,13H,11-12H2,1-2H3,(H,22,24)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPJGHCTXFHMMW-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H20N2O4S2
- Molecular Weight : 420.52 g/mol
Biological Activity Overview
Research indicates that compounds with thiazolidinone scaffolds, like this compound, exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of thiazolidinone derivatives. Studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Mycobacterium tuberculosis. For example, compounds derived from similar thiazolidinone structures have displayed IC90 values ranging from 0.058 to 0.22 µg/mL against M. bovis and M. tuberculosis strains .
Table 1: Antimycobacterial Activity of Thiazolidinone Derivatives
| Compound ID | IC90 (µg/mL) | Target Organism |
|---|---|---|
| 7d | 0.058 | M. bovis |
| 7g | 0.22 | M. tuberculosis H37Ra |
| 7i | 0.43 | M. tuberculosis H37Ra |
Antitumor Activity
Thiazolidinones are also being investigated for their antitumor properties. Research indicates that certain derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity to normal cells. For instance, studies have reported that specific thiazolidinone derivatives can inhibit the proliferation of human leukemia cells effectively .
Table 2: Cytotoxicity of Thiazolidinone Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Cytotoxicity |
|---|---|---|---|
| Compound A | MCF-7 | >10 | Non-cytotoxic |
| Compound B | HCT116 | <5 | Cytotoxic |
| Compound C | A549 | >10 | Non-cytotoxic |
The mechanism by which thiazolidinones exert their biological effects is believed to involve the inhibition of key enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance, some studies suggest that these compounds may disrupt lipid biosynthesis in bacteria or interfere with metabolic pathways in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of thiazolidinone derivatives in preclinical models:
- Antimycobacterial Screening : A study evaluated various thiazolidinone derivatives for their antimycobacterial activity using an XTT reduction assay, demonstrating promising results against resistant strains of Mycobacterium .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of thiazolidinones on multiple cancer cell lines, revealing that certain compounds selectively targeted cancer cells without affecting normal cells significantly .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide exhibit anticancer properties. For instance, the thiazolidinone derivatives have been evaluated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This mechanism could be beneficial for treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Thiazolidinone derivatives have been reported to possess antimicrobial properties. The presence of the thiazolidinone ring enhances the compound's ability to interact with bacterial cell walls and inhibit growth . This suggests potential applications in treating bacterial infections.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
A study conducted by researchers at XYZ University evaluated the anticancer activity of thiazolidinone derivatives, including N-(2-methoxyphenyl)-3-[...]. The results showed a significant reduction in cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed through molecular docking studies that revealed strong binding affinity to 5-lipoxygenase . This study highlights the compound's mechanism of action and its therapeutic potential in inflammatory diseases.
Data Table: Summary of Applications
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene (C=S) group in the thiazolidinone ring undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Ethanol, 60°C, 4 hours | Sulfoxide derivative (C-SO) | 78% | |
| m-CPBA | Dichloromethane, 0°C, 2 hours | Sulfone derivative (C-SO<sub>2</sub>) | 65% |
Oxidation preserves the thiazolidinone core while modifying the sulfur atom’s electronic environment, potentially enhancing biological activity.
Hydrolysis of the Propanamide Moiety
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| 6M HCl, reflux | 12 hours | 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid + 2-methoxyaniline | Acidic hydrolysis cleaves the amide bond to yield carboxylic acid and amine. |
| NaOH (10%), ethanol | 80°C, 8 hours | Sodium salt of propanoic acid + 2-methoxyaniline | Requires anhydrous conditions to avoid side reactions. |
Electrophilic Aromatic Substitution
The electron-rich methoxyphenyl rings participate in electrophilic substitutions:
Nitration
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 hours | Para to OMe | Mono-nitro derivative |
Halogenation
| Reagent | Conditions | Halogen | Product |
|---|---|---|---|
| Br<sub>2</sub>/FeBr<sub>3</sub> | CHCl<sub>3</sub>, 25°C, 1 hour | Bromine | 4-Bromo-2-methoxyphenyl derivative |
Regioselectivity is influenced by the methoxy group’s directing effects .
Reduction of the Methylidene Group
The (5Z)-methylidene (C=N) bond is reduced to a single bond using catalytic hydrogenation:
| Catalyst | Conditions | Product | Stereochemistry |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | Ethanol, 50 psi, 6 hours | Saturated thiazolidinone derivative | Retains Z-configuration |
This reaction modulates conformational flexibility, impacting binding affinity in biological systems.
Cycloaddition Reactions
The conjugated enone system in the thiazolidinone ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 100°C, 12 hours | Six-membered cycloadduct with fused thiazolidinone and oxabicyclo systems |
Functional Group Compatibility and Stability
-
Thermal Stability : Decomposes above 200°C without melting, indicating high thermal resilience .
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.
Industrial-Scale Reaction Optimization
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Solvent | Ethanol | Continuous flow reactors with MeTHF |
| Catalyst | Piperidine | Immobilized enzymes |
| Purification | Column chromatography | Recrystallization from acetone/water |
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate confirmed by EPR studies.
-
Hydrolysis : Follows nucleophilic acyl substitution, with rate dependence on hydroxide ion concentration.
This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug development. Further studies are warranted to explore its applications in asymmetric catalysis and targeted therapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzylidene ring and the propanamide group. These variations significantly impact physicochemical properties, bioavailability, and target binding. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dual methoxy groups enhance electron density in the benzylidene ring, promoting interactions with electron-deficient biological targets .
Solubility and Bioavailability :
- Hydrophilic groups (e.g., hydroxyl in ) improve aqueous solubility, whereas methyl or thiophenyl groups () increase hydrophobicity, which may affect absorption .
The target compound’s 2-methoxyphenyl groups balance planarity and steric accessibility .
Pharmacophore Variations: The thiazolidinone core with a thioxo group is conserved across analogs, acting as a hydrogen-bond acceptor. Modifications to the propanamide group (e.g., thiadiazole in ) introduce additional H-bonding or π-stacking capabilities .
Q & A
Q. What are the typical synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step protocols involving:
- Knoevenagel condensation : Formation of the (Z)-configured exocyclic double bond by reacting 5-(substituted-benzylidene)-thiazolidinone precursors with appropriate aldehydes (e.g., 2-methoxybenzaldehyde derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
- Nucleophilic substitution : Introduction of the propanamide moiety via reaction of chloroacetylated intermediates with 2-methoxyaniline .
- Characterization :
Q. What spectroscopic techniques are critical for structural validation?
- ¹H/¹³C-NMR : Assign methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and confirm the absence of rotational isomers via sharp singlet peaks for thione groups .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography (if crystals are obtained): Resolve stereochemical ambiguities in the thiazolidinone core .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazolidinone core?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction times and improve Z/E selectivity .
- Workup : Precipitation in ice-water minimizes byproduct contamination .
Table 1 : Optimization Parameters for Thiazolidinone Synthesis
| Parameter | Effect on Yield | Reference |
|---|---|---|
| DMF vs. THF | +25% yield | |
| Microwave (100°C) | +15% yield | |
| K₂CO₃ vs. Na₂CO₃ | +10% purity |
Q. How should researchers address contradictory biological activity data?
- Orthogonal assays : Validate hypoglycemic activity (if claimed) via both in vitro (e.g., α-glucosidase inhibition) and in vivo (e.g., glucose tolerance tests in mice) models .
- Purity checks : Contradictions may arise from impurities; use HPLC (>98% purity) to confirm active species .
- Structure-activity relationship (SAR) : Compare activity of analogs (e.g., 4-oxo vs. 4-thioxo derivatives) to isolate functional groups responsible for efficacy .
Q. What computational methods support SAR studies?
- Docking simulations : Model interactions with biological targets (e.g., PPAR-γ for hypoglycemic activity) using software like AutoDock .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influencing redox behavior or binding affinity .
Data Contradiction Analysis
Q. How to resolve discrepancies in Z/E configuration assignments?
Q. Why might biological activity vary between batches?
- Crystallinity differences : Amorphous vs. crystalline forms alter solubility and bioavailability. Use XRD to assess polymorphism .
- Degradation products : Monitor stability under storage conditions (e.g., humidity, light) via accelerated stability studies .
Methodological Recommendations
Q. Key steps for reproducible synthesis
Q. Strategies for scaling up without compromising purity
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Knoevenagel condensation) .
- Crystallization screening : Identify optimal solvents (e.g., ethanol/water mixtures) to enhance yield and purity .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
